molecular formula C22H27N7O2 B3010708 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920373-98-4

2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B3010708
CAS No.: 920373-98-4
M. Wt: 421.505
InChI Key: SMWPCFVQSMUGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker substituted at the 7-position of the heterocyclic core. The structure includes a 3-methoxyphenyl group attached to the triazole ring and a cyclopentyl ethanone moiety connected via the piperazine nitrogen. The 3-methoxy substituent on the phenyl ring may influence electronic and steric interactions in target binding, while the cyclopentyl group likely enhances lipophilicity compared to linear alkyl chains.

Properties

IUPAC Name

2-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-31-18-8-4-7-17(14-18)29-22-20(25-26-29)21(23-15-24-22)28-11-9-27(10-12-28)19(30)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWPCFVQSMUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates a triazolopyrimidine core. This structure has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological properties and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N6O2C_{20}H_{26}N_{6}O_{2}, with a molecular weight of approximately 378.47 g/mol. The presence of a cyclopentyl group and a piperazine moiety suggests potential interactions with various biological targets.

Research indicates that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit significant biological activities, including:

  • Anticancer Activity : Triazolopyrimidines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as microtubule stabilization and disruption of mitotic processes. For instance, studies have demonstrated that related compounds can prevent microtubule collapse induced by hyperphosphorylated tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Research on similar triazolopyrimidine derivatives has indicated their ability to reduce amyloid-beta plaque deposition and improve cognitive function in animal models . This suggests that this compound may also exert protective effects against neurodegeneration.

Biological Activity Data

Activity Mechanism Reference
AnticancerInhibits microtubule dynamics
NeuroprotectionReduces Aβ plaque deposition
MAO InhibitionPotential inhibitor of monoamine oxidase (MAO)

Case Studies

Several studies have explored the biological activity of triazolopyrimidine derivatives:

  • Anticancer Effects : A study evaluating various triazolopyrimidine analogs found that certain derivatives exhibited strong cytotoxicity against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific role of substituents on the triazole ring was crucial in determining the efficacy.
  • Neurodegenerative Models : In transgenic mouse models for tauopathies, compounds similar to this compound were shown to stabilize microtubules and improve cognitive deficits associated with tau pathology .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the triazolopyrimidine core significantly influence biological activity. For instance:

  • Substituents on the phenyl ring enhance binding affinity to target proteins.
  • Variations in the piperazine moiety affect pharmacokinetics and bioavailability.

These insights are critical for designing more potent analogs with improved therapeutic profiles.

Scientific Research Applications

Pharmacological Studies

The compound's structure suggests potential applications as a drug candidate targeting G protein-coupled receptors (GPCRs). GPCRs are pivotal in many physiological processes and are common targets in drug discovery for conditions such as neurological disorders and cancer .

CNS Disorders

Research indicates that compounds similar to 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone may serve as allosteric modulators for GPCRs involved in central nervous system (CNS) disorders. These modulators can enhance or inhibit receptor activity, potentially leading to new treatments for conditions like Parkinson's disease and depression .

Anti-Cancer Research

The triazolo-pyrimidine scaffold has shown promise in anti-cancer research due to its ability to interfere with cellular signaling pathways involved in tumor growth. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a potential role for this compound in oncology .

Case Studies and Research Findings

StudyFocusFindings
Study on GPCR Modulation Examined the effects of allosteric modulators on CNS disordersCompounds demonstrated significant modulation of receptor activity, suggesting therapeutic potential for neurological conditions .
Cytotoxicity Assays Evaluated anti-cancer properties of triazolo-pyrimidine derivativesCertain derivatives exhibited IC50 values comparable to established anti-cancer drugs, highlighting the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs from the provided evidence, focusing on structural variations, molecular properties, and inferred physicochemical or bioactivity implications:

Compound Substituent R1 (Triazole) Substituent R2 (Piperazine) Molecular Formula Molecular Weight Key Features Source
2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (Target) 3-methoxyphenyl Cyclopentyl ethanone C₂₃H₂₇N₇O₂ 465.51 Meta-methoxy group; cyclopentyl enhances lipophilicity.
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-methylphenyl 4-(Trifluoromethyl)phenyl methanone C₂₃H₂₀F₃N₇O 479.45 Para-methyl and trifluoromethyl groups; electron-withdrawing CF₃ may improve metabolic stability.
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone 4-ethoxyphenyl Phenoxyethanone C₂₅H₂₆N₇O₃ 472.52 Ethoxy group increases steric bulk; phenoxy may reduce solubility.
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone Benzyl 2-Methoxyphenoxy ethanone C₂₄H₂₅N₇O₃ 459.50 Benzyl group adds hydrophobicity; ortho-methoxy may hinder rotational freedom.
cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone 4-methoxyphenyl Cyclopentyl methanone C₂₁H₂₅N₇O₂ 407.50 Para-methoxy vs. meta-methoxy; lower molecular weight compared to target.

Structural and Functional Insights

Substituent Position on the Phenyl Ring: The target compound’s 3-methoxyphenyl group (meta position) contrasts with the 4-methoxyphenyl (para) in ’s analog. Meta substitution may alter binding pocket interactions in targets sensitive to steric orientation, whereas para-substituted analogs could exhibit improved π-π stacking .

Piperazine-Linked Moieties: The cyclopentyl ethanone in the target compound likely offers balanced lipophilicity compared to the trifluoromethylphenyl group (), which is highly electronegative and may improve receptor affinity but reduce metabolic stability . Phenoxyethanone () and 2-methoxyphenoxy () substituents introduce aromatic ethers, which could impact solubility and membrane permeability .

Molecular Weight and Lipophilicity: The target compound (MW 465.51) is heavier than the para-methoxy analog (MW 407.50) due to the ethanone group, suggesting differences in pharmacokinetic profiles . The benzyl-substituted compound (, MW 459.50) has higher hydrophobicity, which might favor blood-brain barrier penetration but increase off-target risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.